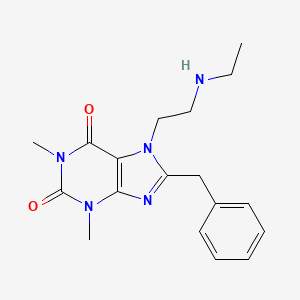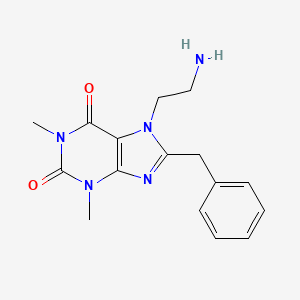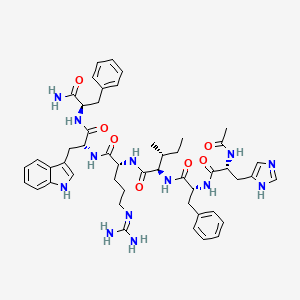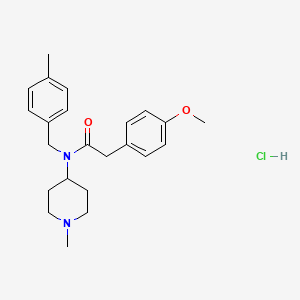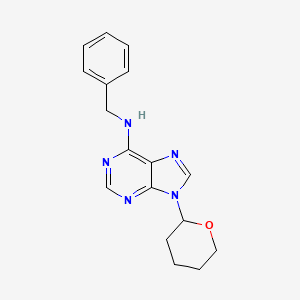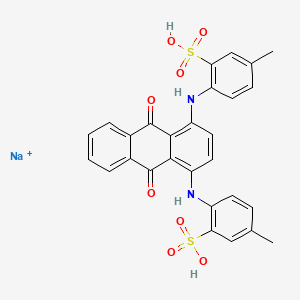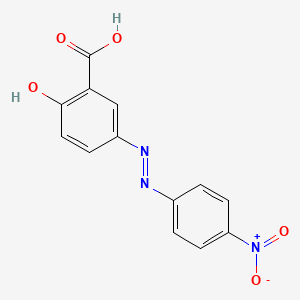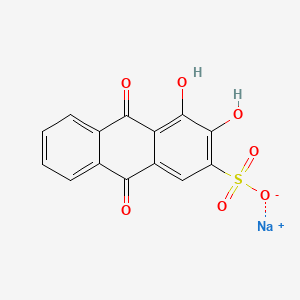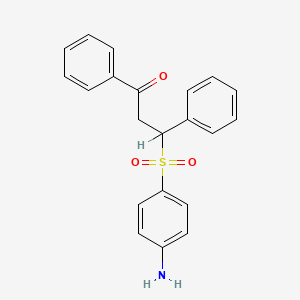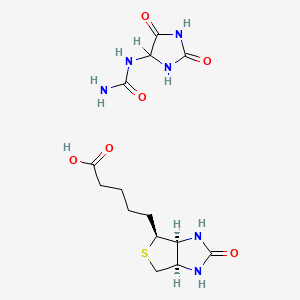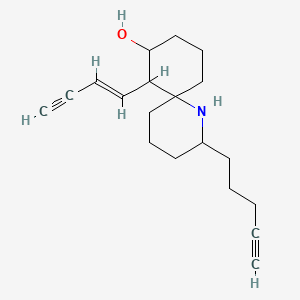
Amentoflavone
説明
Amentoflavone (C30H18O10) is a well-known biflavonoid found in many natural plants . It’s a constituent of several plants including Ginkgo biloba, Chamaecyparis obtusa (hinoki), Biophytum sensitivum, Selaginella tamariscina, and others . This polyphenolic compound has been discovered to have important bioactivities, including anti-inflammation, anti-oxidation, anti-diabetes, and anti-senescence effects on many important reactions in the cardiovascular and central nervous system .
Synthesis Analysis
Amentoflavone is a natural biflavonoid compound that has been isolated from Selaginella tamariscina and other plants . It has been extensively recorded as a molecule displaying multifunctional biological activities .Molecular Structure Analysis
Amentoflavone consists of an apigenin dimer, linked by a C3′-C80″ covalent bond and containing a total of six hydroxyl groups positioned at C5, C7, C4′, C5″, C7″, and C4‴ . Various derivatives of amentoflavone can be formed by substituting hydroxyl groups with metoxyl groups at the C7, C4′, C7″, and C4‴ positions .Chemical Reactions Analysis
Amentoflavone has been found to be an efficacious inhibitor of bile salt hydrolase produced by Lactobacillus salivarius . It strongly inhibits the lsBSH-catalyzed hydrolytic reaction in living gut microbes . It also shows various molecular mechanisms such as phosphodiesterase inhibition, muscular strength, acetylcholinesterase inhibition, inhibition of PTP1B, weak vasodilation, and also inhibits fatty acid synthesis .Physical And Chemical Properties Analysis
Amentoflavone has a molecular formula of C30H18O10 and a molecular weight of 538.46 .科学的研究の応用
Anti-inflammatory Properties
Amentoflavone has been shown to possess anti-inflammatory activities. It mediates various signaling pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) which are involved in its anti-cancer activity .
Antioxidant Activity
As an antioxidant, Amentoflavone helps in scavenging free radicals, thereby protecting the cells from oxidative stress which can lead to chronic diseases .
Antimicrobial Effects
This compound has demonstrated significant antimicrobial effects, which makes it a potential candidate for treating various infections .
Metabolic Regulation
Amentoflavone has been associated with the regulation of metabolism, suggesting its use in metabolic disorders .
Neuroprotection
Studies have indicated that Amentoflavone may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Radioprotection
Amentoflavone may also provide protection against radiation, which could be beneficial in radiological treatments and exposures .
Musculoskeletal Protection
It has been suggested that Amentoflavone can help in protecting musculoskeletal tissues, which is valuable for conditions affecting bones and muscles .
Antidepressant Effects
Research has also explored Amentoflavone’s potential as an antidepressant, providing a natural alternative for mental health treatment .
Anti-Cancer Activity
Amentoflavone exhibits properties that can arrest the cell cycle in cancer cells, making it a promising agent in cancer therapy. It has been particularly noted for its ability to suppress activation of NF-κB, thereby inhibiting metastasis and cell invasion in breast cancer and melanoma cells .
Each of these applications demonstrates the multifaceted nature of Amentoflavone and its potential in various fields of scientific research. For further detailed reading on each topic, you can refer to the provided references.
Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid Chemopreventive mechanisms of amentoflavone: recent trends and … 对 Amentoflavone 的见解:一种天然的多功能双黄酮,Frontiers …
作用機序
Amentoflavone is a naturally occurring biflavonoid compound that has been extensively recorded as a molecule which displays multifunctional biological activities .
Target of Action
Amentoflavone has been found to interact with various targets, including extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) . It also binds towards the main protease (Mpro/3CLpro), spike protein receptor binding domain (RBD), and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 .
Mode of Action
Amentoflavone exerts its effects by mediating various signaling pathways such as ERK, NF-κB, and PI3K/Akt . It also inhibits the activation of caspase 3 and PARP after H-I injury , thereby blocking apoptotic cell death .
Biochemical Pathways
Amentoflavone can inhibit glioblastoma tumor growth by blocking the ERK/NF-κB pathway . Inactivation of the ERK/NF-κB pathway by amentoflavone was also effective in suppressing invasion and cell migration of osteosarcoma U2OS cells .
Pharmacokinetics
The bioavailability of amentoflavone after oral administration is very low due to the low absorption rate and high degree of metabolization caused by the hepatic first-pass effect .
Result of Action
Amentoflavone has been shown to exhibit multiple biological activities including anti-inflammatory, anti-oxidation, anti-tumor, anti-senescence, anti-virus, anti-diabetes, neuroprotective activities, and effects on cardiovascular system and central nervous system . It reduces seizure susceptibility, minimizes PTZ-induced cognitive dysfunction, and blocks the apoptosis of hippocampal neurons in PTZ-induced kindling mice .
Safety and Hazards
Amentoflavone should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
Amentoflavone has shown a wide range of anticancer properties, revealing its ability to suppress malignant growth and lead tumor cells to apoptotic death, besides impeding angiogenic and metastatic processes . Therefore, it can be considered a potential lead compound for the development of novel anticancer drug candidates, definitely deserving further in vivo studies and also initiation of clinical trials .
特性
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-12,31-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSWMAULDXZHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167225 | |
| Record name | Amentoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amentoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Amentoflavone | |
CAS RN |
1617-53-4 | |
| Record name | Amentoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amentoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amentoflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amentoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMENTOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I1VC79L77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amentoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Amentoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



